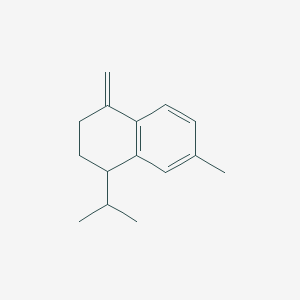
beta-Calacorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Calacorene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the proper formation of the sesquiterpene structure .
Industrial Production Methods: : Industrial production of this compound can be achieved through the extraction of essential oils from plants that naturally produce this compound. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to isolate and purify this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: : Beta-Calacorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound oxide, while reduction reactions can produce this compound alcohol .
Scientific Research Applications
Chemistry: : In chemistry, beta-Calacorene is studied for its unique chemical structure and reactivity. It serves as a model compound for understanding the behavior of sesquiterpenoids and their derivatives .
Biology: : this compound has been found to have biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to explore its potential as a natural therapeutic agent .
Medicine: : In medicine, this compound is investigated for its potential use in drug development. Its unique structure and biological activities make it a promising candidate for developing new pharmaceuticals .
Industry: : this compound is used in the fragrance and flavor industry due to its pleasant aroma. It is also explored for its potential use in the production of biofuels and other industrial applications .
Mechanism of Action
The mechanism of action of beta-Calacorene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, modulating their activity. For example, this compound has been found to interact with cannabinoid receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds: : Beta-Calacorene is similar to other sesquiterpenoids such as alpha-Calacorene and beta-Caryophyllene. These compounds share similar chemical structures and properties but differ in their specific functional groups and biological activities .
Uniqueness: : this compound is unique due to its distinct chemical structure and specific biological activities. Its ability to interact with cannabinoid receptors sets it apart from other sesquiterpenoids, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
50277-34-4 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
7-methyl-4-methylidene-1-propan-2-yl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,13H,4,6,8H2,1-3H3 |
InChI Key |
KFYISTOZYAKAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C)CCC2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


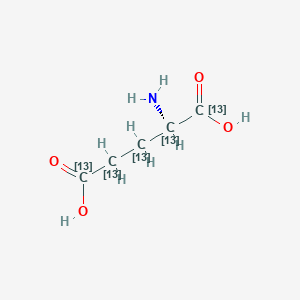
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
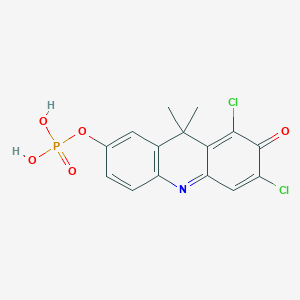
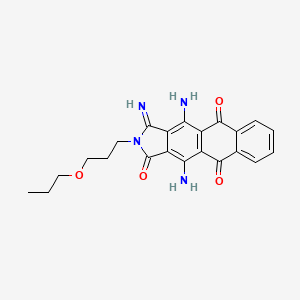
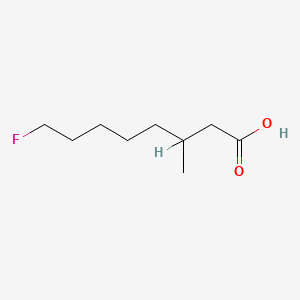

![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
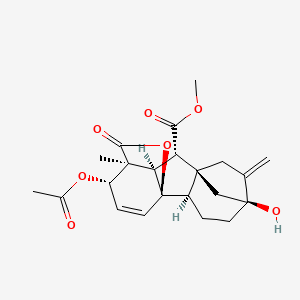

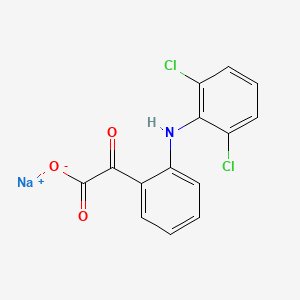
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
